2-(2-Amino-5-fluorophenoxy)ethan-1-ol

19F NMR spectroscopy Calcium chelator synthesis Fluorinated probe design

2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS 1021022-66-1) is a fluorinated aminophenoxyethanol building block with molecular formula C8H10FNO2 and molecular weight 171.17 g/mol. It is supplied as a powder with typical purity of 95% by vendors including American Elements and Enamine.

Molecular Formula C8H10FNO2
Molecular Weight 171.17 g/mol
CAS No. 1021022-66-1
Cat. No. B1517582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-5-fluorophenoxy)ethan-1-ol
CAS1021022-66-1
Molecular FormulaC8H10FNO2
Molecular Weight171.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)OCCO)N
InChIInChI=1S/C8H10FNO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4,10H2
InChIKeySAZALCDXEBPVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS 1021022-66-1): A Critical 5-Fluoro Building Block for 19F NMR Calcium Chelators


2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS 1021022-66-1) is a fluorinated aminophenoxyethanol building block with molecular formula C8H10FNO2 and molecular weight 171.17 g/mol [1]. It is supplied as a powder with typical purity of 95% by vendors including American Elements and Enamine [2]. The compound's defining structural feature—a single fluorine atom at the 5-position of the 2-aminophenoxy ring—makes it the essential synthetic precursor for 5,5′-difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (5FBAPTA), the most widely used 19F NMR probe for cytosolic free Ca2+ measurement [3]. Its procurement value is entirely tied to this specific downstream application; the 5-fluoro substitution pattern is non-interchangeable with other halogen or positional isomers.

Why 2-(2-Amino-5-fluorophenoxy)ethan-1-ol Cannot Be Replaced by Its Non-Fluorinated or Positional Isomer Analogs


The 5-fluoro substitution on the aminophenoxy ring is not a passive structural feature; it directly determines the 19F NMR observability, Ca2+ binding affinity, and metal-exchange kinetics of the final BAPTA-class chelator [1]. Non-fluorinated 2-(2-aminophenoxy)ethan-1-ol (CAS 42876-07-3) yields BAPTA, which is invisible to 19F NMR and therefore useless for the primary application of this compound class [2]. The 4-fluoro positional isomer produces 4FBAPTA, which exhibits fast Ca2+ exchange on the NMR timescale and a lower Ca2+ affinity (log K 5.61 vs 6.12 for 5FBAPTA), fundamentally altering measurement methodology and sensitivity [1]. Bromo-substitution (5BBAPTA) yields a 5-fold weaker Ca2+ affinity (Kd ~3,600 nM vs ~700 nM), placing it outside the physiological range for most intracellular applications [3]. Simply put, each substitution variant produces a chelator with a distinct Kd, exchange regime, and chemical shift, and procurement of the wrong building block irrevocably commits the entire multi-step synthesis to the wrong probe.

Head-to-Head Evidence: Quantified Differentiation of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol vs. Closest Analogs


5-Fluoro Substitution Confers 19F NMR Visibility Absent in Non-Fluorinated BAPTA Building Block

The defining differentiation of 2-(2-amino-5-fluorophenoxy)ethan-1-ol is that its downstream chelator 5FBAPTA is detectable by 19F NMR, whereas the chelator from non-fluorinated 2-(2-aminophenoxy)ethan-1-ol (BAPTA) produces no 19F signal. In mouse thymocytes loaded with 5FBAPTA to intracellular concentrations of 1 mM, 19F NMR spectroscopy directly reported a free intracellular Ca2+ concentration of 250 nM, rising to 350 nM upon mitogenic stimulation [1]. No equivalent measurement is possible with non-fluorinated BAPTA. This is a class-level requirement: the 19F nucleus serves as the NMR reporter, and its absence in the non-fluorinated building block completely eliminates the core analytical modality.

19F NMR spectroscopy Calcium chelator synthesis Fluorinated probe design

5FBAPTA (5-Fluoro) Exhibits 3.2-Fold Higher Ca2+ Affinity Than 4FBAPTA (4-Fluoro Isomer)

Systematic study of symmetrically substituted difluoro BAPTA derivatives demonstrated that the position of fluorine substitution directly controls Ca2+ affinity. The parent 5FBAPTA (derived from 2-(2-amino-5-fluorophenoxy)ethan-1-ol) has log K(Ca2+) = 6.12, corresponding to K(Ca2+) ≈ 1.32 × 10^6 M−1, while the 4-fluoro isomer 4FBAPTA has log K(Ca2+) = 5.61, corresponding to K(Ca2+) ≈ 4.07 × 10^5 M−1 [1]. This represents a 3.2-fold difference in association constant. After β-carbon methylation of each aminodiacetic acid group, 5FBAPTA's log K rises to 7.47 vs. 6.81 for 4FBAPTA, maintaining an even larger differential [1].

Calcium binding affinity BAPTA derivatives Structure-activity relationship

5FBAPTA Displays Slow Ca2+ Exchange Kinetics vs. Fast Exchange for 4FBAPTA, Dictating NMR Quantification Strategy

19F NMR studies of symmetrically substituted difluoro BAPTA derivatives revealed a fundamental kinetic distinction: the Ca2+ complex of 5FBAPTA exhibits slow exchange behavior on the NMR chemical shift timescale, whereas the 4FBAPTA-Ca2+ complex shows fast exchange [1]. Under slow exchange, separate resonances for free and Ca2+-bound chelator are observed, allowing [Ca2+]i determination from peak area ratios. Under fast exchange, a single population-weighted averaged resonance is observed, requiring chemical shift measurement for quantification. This difference is inherent to the fluorine position and cannot be altered post-synthesis.

NMR exchange kinetics Ca2+ quantification method Chemical shift analysis

5FBAPTA Kd (700 nM) Is 5-Fold Tighter Than 5BBAPTA (3,600 nM) and 1.6-Fold Tighter Than 5,5′-Difluoro BAPTA (635 nM) by Commercial Specification

Comprehensive characterization of BAPTA-class chelators by Pethig et al. (1989) established a Kd hierarchy that directly reflects the halogen substitution identity. 5FBAPTA (5,5′-difluoro BAPTA) exhibits Kd = 700 nM, compared to Kd = 3,600 nM for 5,5′-dibromo BAPTA (5BBAPTA) and Kd = 100–400 nM for non-halogenated BAPTA [1]. A commercial specification table (Thermo Fisher) lists 5,5′-difluoro BAPTA Kd = 635 nM in the absence of Mg2+ [2]. The 5-fluoro compound thus occupies a critical affinity window: tighter than dibromo-substituted analogs but weaker than non-halogenated BAPTA, matching intracellular [Ca2+]i ranges in most mammalian cells (50–500 nM). The dibromo building block (2-(2-amino-5-bromophenoxy)ethan-1-ol) yields a chelator with Kd 5-fold higher, limiting its utility to elevated [Ca2+]i conditions.

Dissociation constant Calcium buffer selection BAPTA analog comparison

5F-BAPTA Kd Is Protein-Insensitive, Unlike Fluorescent Indicator Fura-2, Making It More Robust for Intracellular [Ca2+] Measurement

A comparative study of protein effects on Ca2+ indicator performance demonstrated that the Kd of 5F-BAPTA is much less sensitive to the presence of intracellular proteins than that of the fluorescent indicator Fura-2 [1]. This property makes 19F NMR coupled with 5F-BAPTA a more robust method to measure intracellular Ca2+ concentration than fluorescent ratiometric methods using Fura-2 [1]. The protein insensitivity arises from the fluorinated aromatic ring structure of the 5FBAPTA scaffold, which is directly inherited from the 2-(2-amino-5-fluorophenoxy)ethan-1-ol building block. While this is a property of the final chelator rather than the building block per se, it represents a key procurement decision criterion: researchers choosing between fluorescent and NMR-based calcium measurement strategies must commit to the correct building block at the synthesis outset.

Protein interference Kd robustness Fura-2 comparison 19F NMR vs. fluorescence

Optimal Use Cases for 2-(2-Amino-5-fluorophenoxy)ethan-1-ol Based on Evidence-Verified Differentiation


Synthesis of 5FBAPTA for 19F NMR Measurement of Cytosolic Free Ca2+ in Perfused Organs and Intact Tissues

The primary and highest-value application of 2-(2-amino-5-fluorophenoxy)ethan-1-ol is as the key building block for synthesizing 5FBAPTA, the most widely used 19F NMR indicator for cytosolic free Ca2+ [1]. In perfused rat hearts, 5FBAPTA enabled measurement of intracellular free calcium concentration of 61 ± 5 nM, with a dissociation constant of 500 nM under physiological conditions [2]. The slow-exchange 19F NMR behavior of 5FBAPTA allows quantification via peak area ratios of free and Ca2+-bound resonances, providing a direct readout of [Ca2+]i without the calibration artifacts that affect fluorescent indicators [1]. Any laboratory planning 19F NMR-based calcium measurements in perfused organs, brain slices, or cell suspensions must procure this specific building block; no other isomer or analog yields a chelator with the correct combination of Kd, exchange kinetics, and chemical shift properties.

Precursor for High-Affinity DiMe-5FBAPTA to Measure Low Basal [Ca2+]i in Cardiac Myocytes

The 5-fluoro building block is the essential starting material for synthesizing DiMe-5FBAPTA (1,2-bis-(2-[1-(hydroxycarbonyl)ethyl-(hydroxycarbonylmethyl)]amino-5-fluorophenoxy)ethane), a methylated derivative with 11.7-fold higher Ca2+ affinity (apparent Kd 46 nM at pH 7.2, 30 °C) compared to parent 5FBAPTA (Kd 537 nM) [1]. This higher affinity enables measurement of the very low end-diastolic [Ca2+]i of 198 ± 30 nM in paced ferret hearts and 10 ± 1 nM in unpaced hearts treated with diltiazem, values that are below the reliable detection limit of parent 5FBAPTA [1]. The β-carbon methylation that creates DiMe-5FBAPTA is performed on the pre-formed 5FBAPTA scaffold, meaning the 5-fluoro building block is irreplaceable at the earliest synthetic step.

Simultaneous Multi-Ion Detection (Ca2+, Cd2+, Pb2+) via 19F NMR Using 5FBAPTA Platform

The 5FBAPTA chelator derived from 2-(2-amino-5-fluorophenoxy)ethan-1-ol binds multiple divalent metal ions with distinct 19F NMR chemical shifts, enabling simultaneous detection of Ca2+, Cd2+, and Pb2+ in a single experiment [1]. Both Pb2+ and Ca2+ bind to 5F-BAPTA with high affinity, but the Pb-5F-BAPTA complex produces a 19F NMR signal at a chemical shift distinct from both free 5F-BAPTA and the Ca-5F-BAPTA complex [2]. This multi-ion capability is unique to the fluorinated BAPTA platform and cannot be replicated with fluorescent indicators, which typically lack the spectral resolution to distinguish chemically similar metal complexes. The 5-fluoro substitution is critical for this application because it provides the 19F reporter nucleus while maintaining the chelator's binding promiscuity for environmental and toxicological metal detection studies.

Endothelial Prostacyclin Modulation Studies Requiring Reduced Ca2+ Affinity Chelator

In endothelial cell pharmacology, 5FBAPTA-AM (the acetoxymethyl ester of the chelator derived from this building block) was shown to enhance prostacyclin (PGI2) production more potently than BAPTA-AM itself, precisely because its reduced Ca2+ affinity (Kd ~700 nM vs. ~160 nM for BAPTA) avoids complete calcium depletion [1]. 5FBAPTA-AM and 4FBAPTA-AM were both more active than BAPTA-AM in enhancing PGI2 production, with the effect being detectable at low micromolar concentrations [1]. This application scenario requires the 5-fluoro building block specifically when researchers need a cell-permeable calcium chelator with intermediate affinity—tight enough to buffer Ca2+ transients but weak enough to preserve basal Ca2+-dependent signaling pathways. The 5-bromo variant (Kd 3,600 nM) would be too weak, and non-halogenated BAPTA (Kd 160 nM) too strong, making the 5-fluoro analog the optimal choice for partial Ca2+ buffering studies.

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